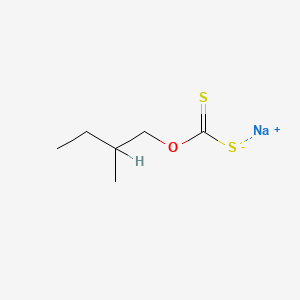
Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt is a chemical compound commonly used in various industrial applications. It is known for its role as a flotation agent in the mining industry, where it helps in the separation of valuable minerals from ores. The compound is characterized by its unique chemical structure, which includes a carbonodithioic acid group and a 2-methylbutyl ester group, combined with a sodium salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt typically involves the reaction of carbon disulfide with an alcohol (in this case, 2-methylbutanol) in the presence of sodium hydroxide. The reaction proceeds as follows:
Formation of the xanthate ester: Carbon disulfide reacts with 2-methylbutanol to form the xanthate ester.
Neutralization: The xanthate ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled conditions. The reaction is typically conducted at a temperature range of 20-30°C to ensure optimal yield. The resulting product is then purified and concentrated to the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dixanthogen and other oxidation products.
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the compound hydrolyzes to form carbon disulfide and the corresponding alcohol.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Acids and bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Electrophiles: Various organic halides for substitution reactions.
Major Products Formed
Oxidation: Dixanthogen and other sulfur-containing compounds.
Hydrolysis: Carbon disulfide and 2-methylbutanol.
Substitution: Various substituted xanthates depending on the electrophile used.
Aplicaciones Científicas De Investigación
Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flotation agent in mineral processing.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Widely used in the mining industry for the extraction of valuable minerals from ores.
Mecanismo De Acción
The mechanism of action of Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt involves its ability to interact with metal ions and other electrophiles. The compound forms complexes with metal ions, which enhances the separation of minerals during the flotation process. The molecular targets include various metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-xanthate complexes.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium ethyl xanthate
- Sodium isopropyl xanthate
- Sodium n-butyl xanthate
Comparison
Compared to other xanthates, Carbonodithioic acid, O-(2-methylbutyl) ester, sodium salt is unique due to its specific ester group, which imparts different solubility and reactivity properties. This uniqueness makes it particularly effective in certain flotation processes where other xanthates may not perform as well.
Propiedades
Número CAS |
72187-33-8 |
|---|---|
Fórmula molecular |
C6H11NaOS2 |
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
sodium;2-methylbutoxymethanedithioate |
InChI |
InChI=1S/C6H12OS2.Na/c1-3-5(2)4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
ASPRMUCGTIWBII-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)COC(=S)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


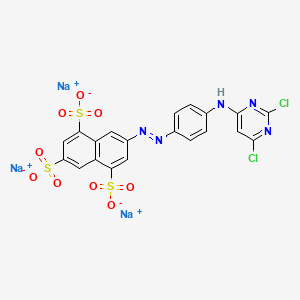
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)
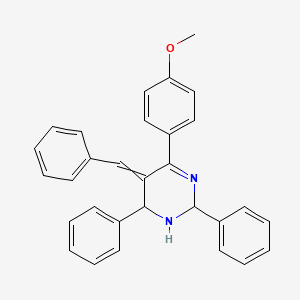
![[(2-Hydroxyethyl)(tridecyl)amino]oxidanide](/img/structure/B14479586.png)
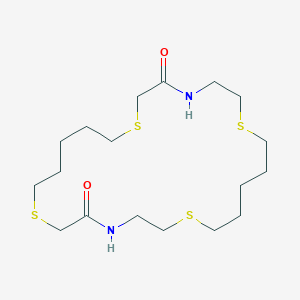

![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)

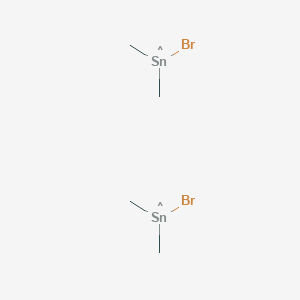
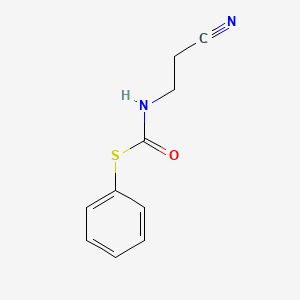
![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
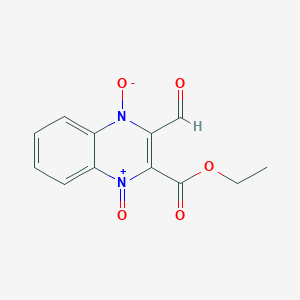
silane](/img/structure/B14479634.png)
